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Compound Name: 5-Bromoquinolin-2-amine
CAS No.: 347146-12-7
Cat. No.: B1603988

Get Quote
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Physicochemical Profile, Synthetic Architectures, and Application Logic

Executive Summary & Molecular Identity

5-Bromoquinolin-2-amine (CAS: 347146-12-7) represents a high-value heteroaromatic
scaffold in medicinal chemistry. Distinguished by its dual-functionality—a nucleophilic amino
group at C2 and an electrophilic bromine handle at C5—it serves as a "linchpin” intermediate.
This distinct substitution pattern allows for orthogonal functionalization: the amine facilitates
amide/urea formation or heterocyclization, while the bromine enables palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

This guide moves beyond basic data, providing a self-validating synthetic workflow and the
mass spectrometric logic required for rigorous characterization.

Molecular Weight Analysis: The Isotope Signhature

For researchers relying on LC-MS for validation, the "average" molecular weight is insufficient.
The presence of bromine creates a distinct isotopic envelope that serves as a primary
confirmation tool.

e Average Molecular Weight: 223.07 g/mol
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e Monoisotopic Mass (
): 221.979 Da
 Isotopic Pattern: 1:1 doublet (

and

)

Why this matters: In high-resolution mass spectrometry (HRMS), you will not see a single peak
at 223.07. You will observe two peaks of nearly equal intensity at 222.0 and 224.0 (protonated

species). Absence of this "twin tower" signature indicates debromination or incorrect synthesis.

Physicochemical Data Sheet

Consolidated quantitative data for bench reference.
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Property Value Context/Notes

Formula

Used for stoichiometric

Molecular Weight 223.07 g/mol )
calculations.
Used for HRMS identification (
Exact Mass 221.97926 Da
).
) ) Darkens upon oxidation/light
Appearance Off-white to pale yellow solid
exposure.
Impurities typically lower this
Melting Point 138-142 °C P ] .y.p Y
range significantly.
Poor solubility in water;
Solubility DMSO, DMF, MeOH (Hot) moderate in
) o The C2-amine increases
pKa (Predicted) ~4.5 (Quinoline N) o ) o
basicity relative to quinoline.
Storage 2-8 °C, Inert Atmosphere Hygroscopic; protect from light.

High-Fidelity Synthesis Protocol

Methodology: Nucleophilic Aromatic Substitution (

)

While direct bromination of quinolin-2-amine is possible, it often suffers from regioselectivity
iIssues (yielding mixtures of 5-, 6-, and 8-bromo isomers). The most robust, self-validating route
utilizes 5-bromo-2-chloroquinoline as the starting material. This ensures the bromine is locked
at the C5 position before the amine is introduced.

Reaction Logic

The C2 position in 2-chloroquinoline is activated for nucleophilic attack due to the electron-
withdrawing nature of the ring nitrogen. The presence of the bromine at C5 further deactivates
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the ring, making the C2-chloride slightly less reactive than in unsubstituted quinoline, requiring
elevated temperatures or catalysis.

Step-by-Step Protocol

Reagents:

5-Bromo-2-chloroquinoline (1.0 eq)

Ammonia (aqueous 28% or 7N in MeOH) (Excess, ~10-20 eq)

Solvent: Ethanol or Isopropanol

Optional Catalyst: Copper(l) oxide (
, 5 mol%) if kinetics are sluggish.

Workflow:

o Charge: In a high-pressure sealable tube (or autoclave), dissolve 5-bromo-2-chloroquinoline
in ethanol.

» Activation: Add the ammonia solution. If using aqueous ammonia, ensure vigorous stirring to
manage the biphasic system.[1]

e Reaction: Seal the vessel and heat to 100-120 °C for 12—-16 hours.
o Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (

) should disappear, replaced by a more polar spot (

, fluorescent blue under UV).
o Workup:
o Cool to room temperature.[2][3][4] Carefully vent the vessel (ammonia pressure!).

o Concentrate the solvent under reduced pressure.
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o Resuspend the residue in water (pH > 10).
o Extract with Ethyl Acetate (

).[5]

o Purification:

o Wash combined organics with brine, dry over

5]

o Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: O

50% EtOAc in Hexane).

Synthetic Pathway Diagram

The following diagram illustrates the transformation logic and the critical decision node
regarding starting materials.
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(Electrophilic Scaffold) Ethanol _“Clelimination y (Target)

Meisenheimer-like

A ia (NH3) / Complex
mmonia )
(Nucleophile) HCI (Neutralized)

Click to download full resolution via product page

Figure 1: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the
target amine.

Analytical Characterization Logic

To validate the synthesized compound, rely on the following spectroscopic markers.

1H NMR Interpretation (DMSO-d6, 400 MHz)

e Amine Protons: Look for a broad singlet around
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6.5—7.0 ppm (
). This signal disappears upon

shake.

e C3/C4 Protons: The thiophene-like doublet pattern of the pyridine ring (C3 and C4) is
characteristic. C4 is deshielded (~8.0 ppm) compared to C3 (~6.8 ppm).

e Coupling Constants: The C5-Br substitution breaks the symmetry of the benzene ring.
Expect an ortho-coupling (

Hz) between H7 and H8, and a meta-coupling (

Hz) between H6 and H8.

Mass Spectrometry (LC-MS) Logic

The diagram below details the decision tree for validating the mass spectrum, specifically the
bromine isotope effect.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Injection (LC-MS)

[ Detect [M+H]+ Peakj

'

CONFIRMED: REJECT:
5-Bromoquinolin-2-amine Debrominated or Wrong Product
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Figure 2: Mass Spectrometry validation algorithm relying on the characteristic bromine isotopic
doublet.

Applications in Drug Discovery

The 5-bromoquinolin-2-amine scaffold is not an endpoint but a gateway. Its utility lies in its
ability to access complex chemical space.

¢ Kinase Inhibition: The 2-aminoquinoline motif mimics the adenine ring of ATP, allowing it to
bind to the hinge region of kinase enzymes (e.g., VEGFR-2 inhibitors).

o Fluorescent Probes: Quinoline derivatives are inherently fluorescent. Functionalization at C5
can tune the emission wavelength, making them useful for designing metal ion sensors (

).

e Divergent Synthesis:
o C2-Amine: Reacts with acyl chlorides to form amides (H-bond donors/acceptors).

o Cb5-Bromine:[6] Undergoes Suzuki coupling to add aryl groups, increasing lipophilicity and
target affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

